3-Acetylamino-5-nitro-1,2,4-triazole

Description

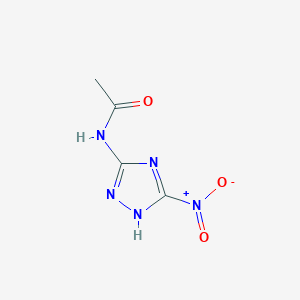

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitro-1H-1,2,4-triazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c1-2(10)5-3-6-4(8-7-3)9(11)12/h1H3,(H2,5,6,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQYJCSFSDYDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501009 | |

| Record name | N-(3-Nitro-1H-1,2,4-triazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-23-4 | |

| Record name | 3-Acetylamino-5-nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Nitro-1H-1,2,4-triazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYLAMINO-5-NITRO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47215600QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 3 Acetylamino 5 Nitro 1,2,4 Triazole

Historical and Contemporary Synthetic Pathways to 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring is a fundamental scaffold in a wide range of biologically active and energetic compounds. nih.govnih.gov Historically, the synthesis of this heterocycle was dominated by classic condensation reactions. The Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, the reaction of amides with acyl hydrazides, are two such foundational methods. researchgate.net Another early method involved acylating thiosemicarbazide (B42300) with formic acid, followed by cyclization and oxidation to yield the unsubstituted 1,2,4-triazole. wikipedia.org

Contemporary synthetic chemistry has introduced a plethora of more efficient and versatile methods. Modern approaches often utilize a variety of nitrogen-containing precursors, including amidines, imidates, amidrazones, and hydrazones. researchgate.netnih.gov These methods frequently employ catalytic systems to enhance reaction rates and selectivity. For instance, copper-catalyzed one-pot methods have been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using molecular oxygen as a green oxidant. nih.govfrontiersin.org Other approaches include the use of iodine as a catalyst for the oxidative cyclization of hydrazones and amines. isres.org The choice of catalyst can also direct the regioselectivity of the final product; for example, Ag(I) catalysts can favor the formation of 1,3-disubstituted-1,2,4-triazoles, while Cu(II) catalysts can yield 1,5-disubstituted isomers from the same starting materials. organic-chemistry.org

Precursor Chemistry and Intermediate Transformations in 3-Acetylamino-5-nitro-1,2,4-triazole Synthesis

The synthesis of this compound typically proceeds via a two-step pathway starting from an aminotriazole precursor. The key transformations are the acylation of the amino group followed by the nitration of the triazole ring. The order and execution of these steps are critical for achieving the desired product with high purity and yield.

Nitration is a crucial step in the synthesis of many energetic materials, introducing the energy-rich nitro group (-NO2) into the molecular structure. researchgate.net For triazole ring systems, this transformation is typically achieved using strong nitrating agents. The nitration of an acetylamino-triazole intermediate to produce this compound requires harsh conditions. Reagents such as fuming nitric acid (HNO3) are often employed. sciencemadness.org

A related synthesis, that of 3-amino-5-nitro-1,2,4-triazole (ANTA), involves the nitration of an N-acetylated triazole precursor with acetyl nitrate, followed by acid hydrolysis to remove the acetyl group. osti.gov This highlights the role of the acetyl group as a potential protecting group that can direct the nitration and be subsequently removed. For the target compound, however, the acetyl group is retained. The conditions for nitration must be carefully controlled, as the reaction is highly exothermic and can pose significant safety risks. researchgate.net

Table 1: Nitration Strategies for Triazole Derivatives

| Nitrating Agent | Substrate Example | Conditions | Product | Reference |

|---|---|---|---|---|

| Fuming HNO₃ | bis-triazole | Not specified | Nitrated bis-triazole | sciencemadness.org |

| Acetyl nitrate | Acetamidotriazole | Not specified, followed by acid hydrolysis | 3-amino-5-nitro-1,2,4-triazole (ANTA) | osti.gov |

| Titanium superoxide (B77818) in H₂O₂ | 5,5'-diamino-3,3'-methylene-1H-1,2,4-triazole | Water/H₂O₂ | Bis(3-nitro-1H-1,2,4-triazol-5-yl)methane | researchgate.net |

The introduction of the acetyl group onto the amino-triazole precursor is a critical initial step. The acetylation of 5-amino-1H- nih.govacs.orgnih.govtriazole (also known as 3-amino-1,2,4-triazole or amitrole) has been studied in detail. acs.orgnih.gov Conventional methods using acetyl chloride are often not regioselective and can result in a mixture of isomers. acs.orgnih.gov

Using acetic anhydride (B1165640) is a common alternative. When traditional diacetylation is performed in neat acetic anhydride under reflux, it can produce a mixture of di-, mono-, and even triacetylated derivatives. acs.orgnih.govresearchgate.net However, more selective methods have been developed. For instance, using equivalent amounts of acetic anhydride in a solvent like dimethylformamide (DMF) can lead to a rapid and selective annular monoacetylation. acs.orgnih.gov The reaction proceeds through a 1-acetyl-3-amino-1H- nih.govacs.orgnih.gov-triazole intermediate, which then transforms into the more stable 1-acetyl-5-amino-1H- nih.govacs.orgnih.govtriazole. acs.orgnih.gov The diacetylated derivative, 1-acetyl-3-(acetylamino)-1H- nih.govacs.orgnih.govtriazole, can be obtained by using neat acetic anhydride at room temperature. acs.orgnih.gov These findings are crucial for developing effective preparative procedures for the precursors to this compound.

Table 2: Acetylation Conditions for 5-Amino-1H- nih.govacs.orgnih.govtriazole

| Reagent | Solvent | Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| Acetyl chloride | Not specified | Conventional | Mixture of isomers | acs.orgnih.gov |

| Acetic anhydride | Neat | Reflux | Mixture of di-, mono-, and triacetylated derivatives | acs.orgnih.gov |

| Acetic anhydride (1 equiv.) | Dimethylformamide (DMF) | Not specified | Selective monoacetylation | acs.orgnih.gov |

| Acetic anhydride | Neat | Room temperature, 20 h | 1-acetyl-3-(acetylamino)-1H- nih.govacs.orgnih.govtriazole | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org In the synthesis of triazole derivatives, green approaches have been explored, such as the use of eco-friendly solvents like water or polyethylene (B3416737) glycol, and the application of alternative energy sources like microwave irradiation or ultrasound. nih.govrsc.orgmdpi.com For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles via "click chemistry" is often cited as a prime example of a green reaction, which can be performed in water. nih.govtandfonline.com

While the direct synthesis of this compound involves harsh reagents for nitration, green principles can still be applied. This includes optimizing reactions to improve atom economy, using recyclable catalysts for the triazole ring formation, and minimizing solvent waste. rsc.org For instance, developing a one-pot synthesis from readily available starting materials would align with green chemistry goals by reducing separation and purification steps. isres.org

Catalytic Approaches and Reaction Condition Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. For the synthesis of the 1,2,4-triazole core, various catalytic systems have been developed. These include solid acid catalysts like HClO4-SiO2, which can be recycled and used in solvent-free conditions. nih.govisres.org Copper complexes are also widely used, often in conjunction with an oxidant like O2, to facilitate the cyclization process. nih.govfrontiersin.org

In the context of this compound, optimization is key. For the acylation step, the choice of solvent, temperature, and stoichiometry of reagents can dramatically affect the regioselectivity and the degree of acetylation, as shown in studies on amitrole. acs.orgnih.gov Interestingly, the 1,2,4-triazole anion itself has been identified as an effective acyl transfer catalyst for the aminolysis and transesterification of esters, suggesting that the product or intermediates could play a catalytic role under certain conditions. nih.gov Optimizing the nitration step involves balancing reaction completion with safety, managing the exothermic nature of the reaction to prevent runaway scenarios and the formation of byproducts. researchgate.net

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of an energetic material like this compound from the laboratory to an industrial scale presents significant challenges, primarily related to safety and process control. acs.org Nitration reactions are notoriously exothermic and can be dangerous in large-scale batch reactors due to poor heat transfer, which can lead to localized hotspots, runaway reactions, and the formation of undesirable side products. researchgate.neteuropa.euvapourtec.com

Process intensification, particularly through the use of continuous flow chemistry, offers a powerful solution to these problems. mdpi.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer compared to batch systems. europa.eu This enables highly exothermic reactions like nitration to be performed safely even at elevated temperatures or with concentrated reagents like fuming nitric acid. researchgate.netvapourtec.com The small reactor volume at any given time minimizes the risk associated with a potential incident. vapourtec.com Furthermore, flow chemistry systems allow for precise, automated control over reaction parameters such as temperature, flow rate, and reagent stoichiometry, leading to improved reproducibility and higher purity products. researchgate.neteuropa.eu The development of modular microflow reactor setups capable of handling corrosive materials makes this technology increasingly feasible for the industrial-scale production of energetic materials. acs.org

Advanced Structural Elucidation and Solid State Characterization of 3 Acetylamino 5 Nitro 1,2,4 Triazole

Single-Crystal X-ray Diffraction Analysis of 3-Acetylamino-5-nitro-1,2,4-triazole

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's three-dimensional structure. For a compound like this compound, this analysis would provide precise coordinates of each atom in the crystal lattice, enabling a detailed examination of its molecular geometry and intermolecular interactions.

Molecular Conformation and Bond Parameters

The molecular structure of this compound consists of a central 1,2,4-triazole (B32235) ring substituted with an acetylamino group at the 3-position and a nitro group at the 5-position. The triazole ring is expected to be nearly planar. nih.gov The acetylamino and nitro groups will likely exhibit some degree of torsion with respect to the triazole ring, influenced by steric hindrance and electronic effects.

The bond lengths and angles within the triazole ring are characteristic of this heterocyclic system, with C-N and N-N bond lengths falling between those of single and double bonds, indicative of aromatic character. The exocyclic C-N bond of the acetylamino group and the C-N bond of the nitro group will also display lengths that reflect the electronic interplay between the substituents and the triazole core.

Table 1: Expected Bond Parameters for this compound

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C3-N(amino) | 1.35 - 1.40 | N2-C3-N4 | 110 - 112 |

| C5-N(nitro) | 1.40 - 1.45 | C3-N4-C5 | 106 - 108 |

| N1-N2 | 1.38 - 1.42 | N4-C5-N1 | 108 - 110 |

| N2-C3 | 1.32 - 1.36 | C5-N1-N2 | 108 - 110 |

| C3-N4 | 1.33 - 1.37 | N1-N2-C3 | 104 - 106 |

| N4-C5 | 1.30 - 1.34 | C3-N(amino)-C(acetyl) | 120 - 125 |

| C5-N1 | 1.34 - 1.38 | C5-N(nitro)-O | 117 - 120 |

| C(acetyl)=O | 1.20 - 1.25 | O-N(nitro)-O | 123 - 126 |

| C(acetyl)-C(methyl) | 1.48 - 1.52 |

Note: The values in this table are estimations based on crystallographic data of similar substituted nitro-triazole compounds and general chemical principles.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The N-H proton of the acetylamino group and the N-H proton of the triazole ring are strong hydrogen bond donors. The oxygen atoms of the nitro group and the carbonyl oxygen of the acetyl group are effective hydrogen bond acceptors.

Crystal Packing and Supramolecular Assembly

The combination of hydrogen bonding and other intermolecular forces, such as π-π stacking interactions between the triazole rings, will govern the crystal packing. The molecules are likely to arrange in a manner that maximizes attractive interactions and minimizes repulsive forces, leading to a dense and stable crystal structure. The supramolecular assembly could range from simple one-dimensional chains to complex three-dimensional networks, which is a common feature in related triazole derivatives. rsc.org

Powder X-ray Diffraction for Polymorph Analysis and Bulk Purity Assessment

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. A PXRD pattern of a bulk sample of this compound would serve as a unique fingerprint, allowing for phase identification and purity assessment.

By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal X-ray diffraction data, the bulk purity of the synthesized material can be confirmed. Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of impurities or a different crystalline phase.

Furthermore, PXRD is the primary method for investigating polymorphism, the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. By analyzing samples crystallized under various conditions, PXRD can identify and differentiate between potential polymorphs of this compound. rsc.org

Advanced Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in a molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Both FTIR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display a series of bands corresponding to specific bond stretching, bending, and torsional motions. For this compound, these techniques would confirm the presence of its key functional groups.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman |

| N-H (Triazole & Amide) | Stretching | 3400 - 3200 | 3400 - 3200 |

| C-H (Methyl) | Stretching | 3000 - 2850 | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1700 - 1650 | 1700 - 1650 |

| N-H (Amide II) | Bending | 1650 - 1550 | 1650 - 1550 |

| C=N/N=N (Triazole Ring) | Stretching | 1600 - 1400 | 1600 - 1400 |

| NO₂ (Asymmetric) | Stretching | 1560 - 1520 | 1560 - 1520 |

| NO₂ (Symmetric) | Stretching | 1360 - 1330 | 1360 - 1330 |

| C-N | Stretching | 1300 - 1200 | 1300 - 1200 |

| NO₂ | Bending | 870 - 830 | 870 - 830 |

Note: The values in this table are estimations based on characteristic vibrational frequencies for these functional groups and data from similar molecules. researchgate.netnih.govresearchgate.net

The FTIR spectrum would likely show strong absorptions for the N-H, C=O, and NO₂ stretching vibrations. The Raman spectrum would be complementary, potentially showing strong signals for the symmetric NO₂ stretch and the triazole ring vibrations. A detailed analysis of the vibrational spectra, often aided by computational calculations, can lead to a more precise assignment of the observed bands to specific molecular motions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen, carbon, and nitrogen environments. Although specific spectra for this compound are not widely published, expected chemical shifts can be inferred from related structures.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the acetyl group and the amine and triazole ring protons. In a typical deuterated solvent like DMSO-d₆, a singlet for the methyl protons (CH₃) would likely appear in the range of δ 2.0-2.2 ppm. A broader singlet for the amide proton (-NH-) is anticipated at a downfield position, potentially above δ 10.0 ppm, due to hydrogen bonding and the electronic effects of the adjacent carbonyl and triazole ring. For comparison, the acetylated, non-nitrated analog, 5-(acetylamino)-1H-triazole, shows a methyl signal at δ 2.073 ppm and an amide proton signal at δ 11.105 ppm. The triazole ring may also have a proton, whose chemical shift would be significantly influenced by the electron-withdrawing nitro group.

¹³C NMR: The ¹³C NMR spectrum would provide key data for the carbon skeleton. The methyl carbon of the acetyl group is expected to have a signal around δ 20-25 ppm. The carbonyl carbon (C=O) would appear significantly downfield, typically in the δ 165-175 ppm region. The two carbon atoms of the triazole ring would be heavily influenced by the attached functional groups. The C5 carbon, bonded to the powerful electron-withdrawing nitro group, is expected to be highly deshielded, likely appearing in the range of δ 155-165 ppm. The C3 carbon, attached to the acetylamino group, would also be downfield but likely at a slightly lower chemical shift than C5. For reference, the triazole carbons in 3-nitro-1,2,4-triazole (B13798) are found at distinct positions, confirming the strong deshielding effect of the nitro group.

¹⁵N NMR: ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the triazole ring, the nitro group, and the amino linkage. The nitrogen of the nitro group (-NO₂) is expected to have a chemical shift in the range of -30 to +10 ppm relative to nitromethane. The nitrogen atoms of the 1,2,4-triazole ring would exhibit characteristic shifts; studies on similar nitrated triazoles show these signals can span a wide range from approximately -170 ppm to -80 ppm, depending on their position and protonation state. The exocyclic amide nitrogen would also have a distinct signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Justification / Analogous Compound | Citation |

| Acetyl CH₃ | ¹H | ~2.1 | Based on 5-(Acetylamino)-1H-triazole | |

| Amide NH | ¹H | >10.0 | Based on 5-(Acetylamino)-1H-triazole | |

| Acetyl CH₃ | ¹³C | ~20-25 | General range for acetyl groups | |

| Carbonyl C=O | ¹³C | ~165-175 | General range for amide carbonyls | |

| Triazole C3 | ¹³C | ~150-160 | Inferred from acetylamino substitution | |

| Triazole C5 | ¹³C | ~155-165 | Inferred from nitro-substituted triazoles |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and elucidating the fragmentation patterns of this compound.

The compound has a molecular formula of C₄H₅N₅O₃ and a monoisotopic mass of approximately 171.0396 Da. HRMS would be able to confirm this exact mass, distinguishing it from other isomers.

The fragmentation pathway in an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be predicted based on the structure's weakest bonds. The primary fragmentation steps would likely involve the loss of the nitro and acetyl groups.

A plausible fragmentation pathway could include:

Loss of the nitro group: The molecular ion [M]⁺˙ could lose a nitro radical (•NO₂, 46 Da) to form a fragment ion at m/z 125.

Loss of the acetyl group: Cleavage of the N-C bond of the acetylamino group could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). Loss of the acetyl radical from the molecular ion would result in a fragment at m/z 128.

Ring Cleavage: The triazole ring itself can undergo fragmentation, typically involving the loss of molecular nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da), which are common fragmentation patterns for azole heterocycles.

Interactive Data Table: Predicted HRMS Fragments

| m/z (Da) | Proposed Fragment | Neutral Loss | Formula of Fragment |

| 171.0396 | [M]⁺˙ | - | [C₄H₅N₅O₃]⁺˙ |

| 128.0365 | [M - COCH₃]⁺ | •COCH₃ (43.0184) | [C₂H₂N₅O]⁺ |

| 125.0314 | [M - NO₂]⁺ | •NO₂ (45.9929) | [C₄H₅N₄O]⁺ |

| 99.0239 | [M - NO₂ - C₂H₂]⁺ | •NO₂, C₂H₂ (72.0191) | [C₂H₃N₄O]⁺ |

| 69.0252 | [M - NO₂ - N₂ - CO]⁺ | •NO₂, N₂, CO (102.0007) | [C₃H₅N₂]⁺ |

Thermal Analysis Techniques in Understanding Solid-State Behavior

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of energetic materials such as this compound, providing critical information on thermal stability, decomposition, and phase transitions.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For an energetic material, the DSC thermogram is characterized by a strong exothermic peak indicating decomposition.

Based on studies of related compounds, this compound is expected to be a thermally stable solid. Its parent amine, 3-amino-5-nitro-1,2,4-triazole (ANTA), shows high thermal stability with a decomposition onset above 250 °C. Similarly, 3-nitro-1,2,4-triazol-5-one (NTO) also exhibits a sharp exothermic decomposition around 253-271 °C.

The DSC curve for this compound would likely show no endothermic melting peak before a sharp, high-energy exothermic event corresponding to its rapid decomposition. The temperature of this exotherm would be a key indicator of its thermal stability. The presence of the acetyl group might slightly alter the decomposition temperature compared to ANTA, but it is expected to remain in a high-temperature range, characteristic of insensitive high-energy materials.

Interactive Data Table: Thermal Properties of Analogous Compounds

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Analysis Method | Citation |

| 3-Amino-5-nitro-1,2,4-triazole (ANTA) | Decomposes | ~258 | DTA | |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Decomposes | ~271 | DTA | |

| 5-(Acetylamino)-1H-triazole | 298.94 | >300 | HPLC/Melting Point |

Thermogravimetric Analysis (TGA) for Volatility and Solvent Loss Studies

TGA measures the change in mass of a sample as a function of temperature, providing insights into volatility, decomposition, and the presence of solvents or water.

For a pure, anhydrous sample of this compound, the TGA thermogram is expected to show a flat baseline at low to moderate temperatures, indicating its low volatility and thermal stability. This would be followed by a single, sharp step of mass loss corresponding to the complete and rapid decomposition of the compound at its decomposition temperature. This profile is characteristic of energetic materials that decompose violently rather than evaporating. Studies on ANTA and its derivatives confirm this behavior, showing significant mass loss only at the high temperatures where decomposition occurs.

If the material was crystallized and contained residual solvent or was a hydrate (B1144303), TGA would reveal an initial, more gradual mass loss at lower temperatures (typically below 150 °C) corresponding to the evaporation of the solvent or water. The percentage of mass lost in this initial step would allow for the quantification of the solvent or water content in the crystalline solid.

Computational Chemistry and Theoretical Investigations of 3 Acetylamino 5 Nitro 1,2,4 Triazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For substituted 1,2,4-triazoles, DFT methods, particularly with functionals like B3LYP, have been successfully used to investigate their structural and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation. For 1,2,4-triazole (B32235) derivatives, theoretical calculations have been performed to determine bond lengths, bond angles, and dihedral angles.

For instance, in a study of 3,5-diamino-1,2,4-triazole (guanazole), the molecular structure was optimized using the B3LYP method with a 6-31G* basis set. The results showed good agreement with experimental X-ray diffraction data, confirming the reliability of the computational approach. The most stable form was identified as 1H-3,5-diamino-1,2,4-triazole with C1 symmetry.

Similarly, for 3-nitro-1,2,4-triazol-5-one (NTO), DFT calculations at the B3LYP/6-311++G** level have been used to obtain fully optimized geometries. These calculations are crucial for understanding the molecule's stability and reactivity.

Based on these analogous studies, the optimized geometry of 3-Acetylamino-5-nitro-1,2,4-triazole would feature a planar triazole ring with the acetylamino and nitro groups attached. The precise bond lengths and angles would be influenced by the electronic effects of these substituents.

Table 1: Representative Calculated Geometrical Parameters for a Related Triazole Derivative (3,5-diamino-1,2,4-triazole) Data adapted from a study on 3,5-diamino-1,2,4-triazole using the B3LYP/6-31G method.*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.385 | N2-N1-C5 | 105.7 |

| N2-C3 | 1.321 | N1-N2-C3 | 112.3 |

| C3-N4 | 1.378 | N2-C3-N4 | 104.8 |

| N4-C5 | 1.324 | C3-N4-C5 | 104.9 |

| C5-N1 | 1.375 | N4-C5-N1 | 112.3 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's stability.

In computational studies of substituted triazoles, the HOMO is often located on the triazole ring and the amino substituent, while the LUMO is typically localized on the ring and any electron-withdrawing groups. For example, in 3,5-diamino-1,2,4-triazole, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the central ring and has significant contributions from the electronegative amino groups. The energy gap for this molecule was calculated to be -0.1785 a.u., suggesting the possibility of charge transfer from the ring to the substituent groups.

For this compound, the presence of the electron-donating acetylamino group and the electron-withdrawing nitro group would significantly influence the HOMO and LUMO energies. The HOMO would likely be raised in energy by the acetylamino group, while the LUMO would be lowered by the nitro group, leading to a relatively small HOMO-LUMO gap. This small energy gap is a characteristic feature of many energetic materials, indicating a higher propensity for chemical reaction.

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Related Triazole Derivatives Data is illustrative and based on general findings for substituted triazoles.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Amino-1,2,4-triazole | -6.8 | -1.2 | 5.6 |

| 3,5-Diamino-1,2,4-triazole | -6.5 | -0.9 | 5.6 |

| 3-Nitro-1,2,4-triazol-5-one | -8.5 | -3.5 | 5.0 |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In these maps, negative potential regions (typically colored red or purple) indicate areas rich in electrons, while positive potential regions (blue) denote electron-deficient areas.

For 1,2,4-triazole derivatives, MEP maps typically show negative potentials around the nitrogen atoms of the triazole ring and any electronegative substituents. For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetyl group. The hydrogen atoms of the amino group and the triazole ring would exhibit positive electrostatic potential. This charge distribution is critical in determining the intermolecular interactions and the crystal packing of the molecule.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation.

Calculated Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. Studies on related compounds like 3-amino-1,2,4-triazole have shown good correlation between calculated and observed vibrational frequencies.

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the acetyl group, and the symmetric and asymmetric stretching of the nitro group. The triazole ring itself would have a series of characteristic stretching and bending vibrations.

Table 3: Representative Calculated Vibrational Frequencies for a Related Triazole Derivative (3-Amino-1,2,4-triazole) Data adapted from a study on 3-amino-1,2,4-triazole using the B3LYP/6-311++G(d,p) method.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3580 |

| C-H Stretch | 3150 |

| C=N Stretch | 1640 |

| N-N Stretch | 1247 |

| Ring Bending | 1066 |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. Theoretical NMR calculations have been performed for various 1,2,4-triazole systems, showing good linear dependencies between calculated and experimental chemical shifts.

For this compound, the ¹H NMR spectrum would be expected to show signals for the methyl protons of the acetyl group, the N-H proton of the amino group, and the C-H proton of the triazole ring. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbon atoms of the triazole ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the acetylamino substituent.

Table 4: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Triazole Data is illustrative and based on general findings for substituted triazoles.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Triazole, adjacent to NO₂) | 158 |

| C (Triazole, adjacent to NHAc) | 162 |

| C=O (Acetyl) | 170 |

| CH₃ (Acetyl) | 22 |

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Lattice Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, offering insights into intermolecular interactions and the stability of crystal lattices. For energetic materials like this compound, MD simulations are crucial for understanding the forces that govern its solid-state structure, which in turn influences its stability and performance.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. These simulations can predict how molecules of this compound would arrange themselves in a crystal, revealing the intricate network of intermolecular forces. Key interactions in such a crystal would include hydrogen bonds, van der Waals forces, and electrostatic interactions. The presence of nitro (–NO2), amino (–NH), and carbonyl (C=O) groups in the molecule suggests that hydrogen bonding would play a significant role in its crystal packing. acs.org For instance, studies on similar nitro-1,2,4-triazole derivatives have highlighted the importance of numerous intermolecular and intramolecular hydrogen bonds in stabilizing the molecular existence. researchgate.net

Interactive Table: Illustrative Intermolecular Interaction Data for this compound (Based on typical values for related compounds)

Furthermore, MD simulations can be used to study the behavior of the crystal lattice at different temperatures and pressures, providing insights into phase transitions and thermal expansion. This information is critical for assessing the material's stability under various environmental conditions.

Reaction Pathway Analysis and Mechanistic Studies using Computational Methods

Computational chemistry provides indispensable tools for elucidating the complex reaction pathways of energetic materials, such as the synthesis and decomposition of this compound. Density Functional Theory (DFT) is a commonly employed quantum chemical method to investigate these mechanisms at the molecular level. researchgate.net

For the synthesis of this compound, computational methods can be used to model the reaction steps, identify transition states, and calculate the activation energies for each step. This can help in optimizing reaction conditions and improving yields. For example, theoretical studies have been conducted on the synthesis of related compounds like 5-nitro-1,2,4-triazol-3-one (NTO), where reaction routes were constructed and energy barriers for each elementary reaction were estimated. scirp.org

The thermal decomposition of energetic materials is a critical area of study for safety and performance assessment. Computational studies can predict the initial steps of decomposition, which are often the rate-determining steps. For nitro-1,2,4-triazoles, several decomposition pathways are possible, including the homolysis of the C–NO2 or N–NO2 bond, ring cleavage, and intramolecular rearrangements. researchgate.netacs.org

Theoretical studies on similar molecules have shown that C–NO2 bond homolysis is often a probable initial step in the unimolecular decomposition. acs.org Quantum chemical calculations can determine the bond dissociation energies (BDEs) of the various bonds within the this compound molecule to identify the weakest bond, which is likely to break first upon heating. The activation energies for different potential decomposition pathways can also be calculated to determine the most favorable thermolysis route. researchgate.net For instance, studies on C-nitro- and N-nitro-1,2,4-triazoles have simulated possible decomposition mechanisms and identified a range of potential products. researchgate.net

Interactive Table: Illustrative Calculated Bond Dissociation Energies (BDEs) for this compound

By understanding the reaction mechanisms, computational studies can guide the design of more stable and less sensitive energetic materials. For example, a correlation has been found between the energy gap of frontier molecular orbitals and the thermal stability of C-nitro-1,2,4-triazole tautomers. researchgate.net Such insights are invaluable for the rational design of new energetic compounds with tailored properties.

Chemical Reactivity and Transformation Mechanisms of 3 Acetylamino 5 Nitro 1,2,4 Triazole

Nucleophilic Displacement Reactions of the Nitro Group

The presence of the electron-withdrawing nitro group on the electron-deficient triazole ring makes the C5 carbon atom susceptible to nucleophilic attack. The nitro group can act as a good leaving group in nucleophilic aromatic substitution (S_N_Ar) reactions, particularly when activated by the triazole ring structure. researchgate.net

Studies on related 1-substituted 3-nitro-1,2,4-triazoles have demonstrated that the nitro group can be displaced by various nucleophiles. researchgate.netosi.lv For example, treatment with alcoholic potassium hydroxide (B78521) can lead to the substitution of the nitro group by an alkoxy group. researchgate.netosi.lv This reactivity is a key pathway for the functionalization of the triazole ring. The acetylamino group at C3 would remain intact under these conditions, allowing for the selective modification of the C5 position.

Table 2: Examples of Nucleophilic Substitution on 3-Nitro-1,2,4-triazole (B13798) Analogs

| Substrate | Nucleophile/Conditions | Product | Reference |

|---|---|---|---|

| 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole | Ethanolic KOH | 1-(2-chloroethyl)-3-ethoxy-1H-1,2,4-triazole | researchgate.netosi.lv |

| 1-substituted 3-nitro-1H-1,2,4-triazoles | Methanolic/Propanolic KOH | Corresponding 3-alkoxy-1,2,4-triazole | researchgate.net |

Hydrolysis and Solvolysis Reactions of the Acetylamino Moiety

The acetylamino group is an amide functionality and is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the amide bond, yielding 3-amino-5-nitro-1,2,4-triazole (ANTA) and acetic acid.

Acid-catalyzed hydrolysis is a common and important transformation for this compound. In fact, one of the primary synthesis routes to ANTA involves the nitration of an acetylated triazole precursor, followed by a final acid hydrolysis step to remove the acetyl protecting group. researchgate.netosti.gov This reaction is typically carried out in the presence of a strong mineral acid. The susceptibility of the acetyl group to hydrolysis is a key feature in synthetic strategies where it is used as a temporary protecting group for the amino functionality. researchgate.net

Table 3: Hydrolysis of the Acetylamino Group

| Reaction | Conditions | Products | Significance |

|---|---|---|---|

| Acid Hydrolysis | Strong mineral acid (e.g., H₂SO₄), heat | 3-Amino-5-nitro-1,2,4-triazole (ANTA), Acetic Acid | Key deprotection step in ANTA synthesis researchgate.netosti.gov |

Tautomerism and Isomerization Studies in the Triazole System

Like other unsubstituted N-H triazoles, 3-Acetylamino-5-nitro-1,2,4-triazole can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic ring. ijsr.net The principal tautomers involve the proton residing on the N1, N2, or N4 positions.

The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, conjugation, and solvent effects.

1H-tautomer: N-(5-nitro-1H-1,2,4-triazol-3-yl)acetamide

2H-tautomer: N-(5-nitro-2H-1,2,4-triazol-3-yl)acetamide

4H-tautomer: N-(3-nitro-4H-1,2,4-triazol-5-yl)acetamide

Theoretical and physical studies on similar substituted 1,2,4-triazoles suggest that the 1H and 2H forms are generally more stable than the 4H form. ijsr.net For 3-amino-1,2,4-triazole, the 1H-tautomer is considered the most stable. ijsr.net Given the substitution pattern of this compound, the 1H-tautomer is likely the predominant form in the solid state and in solution, stabilized by potential intramolecular hydrogen bonding between the N-H of the acetylamino group and the N4 of the triazole ring.

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound is dominated by the nitro group, which is readily reducible. The triazole ring itself is highly resistant to oxidation due to its aromaticity and electron-deficient character.

The selective reduction of the nitro group to an amino group is a significant transformation, yielding 3-acetylamino-5-amino-1,2,4-triazole. This reaction can be achieved using various reducing agents. A notable method for the selective reduction of a nitro group on a triazole ring, without affecting other functionalities, is the use of hydrazine (B178648) hydrate (B1144303). osti.gov This method was successfully employed for the synthesis of ANTA from 3,5-dinitro-1,2,4-triazole, highlighting its efficacy under mild conditions. osti.gov Other reducing systems, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations, could also be employed.

Conversely, oxidation of the molecule is challenging. The acetylamino group and the triazole ring are stable to most oxidizing agents, especially in the presence of the deactivating nitro group. Strong oxidation of related amino-triazoles can lead to the formation of nitro-triazoles, as seen in the synthesis of ANTA from 3,5-diamino-1,2,4-triazole. researchgate.net

Table 4: Key Redox Reactions

| Reaction Type | Reagent/Conditions | Expected Product | Reference on Analogous Reaction |

|---|---|---|---|

| Reduction | Hydrazine Hydrate | 3-Acetylamino-5-amino-1,2,4-triazole | osti.gov |

| Reduction | Sodium Sulfide (aq.) | 3-Acetylamino-5-amino-1,2,4-triazole | osti.gov |

Acid-Base Properties and Protonation Equilibria

This compound exhibits both acidic and basic properties.

Acidity: The proton on the triazole ring nitrogen (N-H) is acidic. The acidity of this proton is significantly enhanced by the strong electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base (triazolate anion). Compared to unsubstituted 1,2,4-triazole (B32235), the pK_a_ value is expected to be substantially lower. Studies on similar triazole derivatives show that they can release protons over a wide pH range. mdpi.com

Basicity: The lone pairs of electrons on the ring nitrogen atoms (specifically the non-protonated ones) can accept a proton, allowing the molecule to act as a weak base. Protonation would occur in strongly acidic media. The electron-withdrawing nitro group reduces the basicity of the ring nitrogens compared to unsubstituted 1,2,4-triazole. Computational and experimental studies on related aminotriazoles help in understanding the likely sites of protonation. researchgate.net

The protonation/deprotonation equilibrium is crucial for its behavior in different chemical environments and for the formation of salts, which is a common strategy for modifying the properties of energetic materials. rsc.org

Table 5: Predicted Acid-Base Characteristics

| Property | Influencing Group | Effect |

|---|---|---|

| Acidity (N-H) | Nitro Group | Increases acidity (lowers pK_a_) |

| Basicity (Ring Nitrogens) | Nitro Group | Decreases basicity |

| Protonation Site | Ring Nitrogens | Occurs in strong acid |

Synthesis and Characterization of Novel Derivatives of 3 Acetylamino 5 Nitro 1,2,4 Triazole

Functionalization Strategies at the Acetylamino Group

The acetylamino substituent (-NHCOCH₃) serves both as a functional group for derivatization and as a directing or protecting group in synthetic sequences. Modifications primarily involve reactions at the amide linkage, including hydrolysis and replacement, and reactions at the amide nitrogen.

Amide Modifications and Substitutions

The most fundamental modification of the acetylamino group is its hydrolysis to the corresponding primary amine, yielding 3-amino-5-nitro-1,2,4-triazole (ANTA). This reaction is significant as it often represents the final step in synthetic pathways where the acetyl group is employed as a protecting group to modulate reactivity or to direct the position of other incoming substituents.

Historically, the synthesis of ANTA was reported via the nitration of an acetamidotriazole followed by acid hydrolysis, underscoring the utility of this deprotection strategy. osti.gov The acetyl group can be removed under various conditions, with acid hydrolysis being a common method. osti.govresearchgate.net Conversely, the parent compound, 3-acetylamino-5-nitro-1,2,4-triazole, is synthesized by the acetylation of ANTA. The reaction of 5-amino-1H- researchgate.netrsc.orgresearchgate.nettriazole with acetic anhydride (B1165640) can yield the monoacetylated product, 5-(acetylamino)-1H- researchgate.netrsc.orgresearchgate.nettriazole. acs.org This reversible modification highlights the role of the acetyl group in synthetic strategies for this class of compounds.

Table 1: Amide Modification Reactions

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | Acid Hydrolysis | 3-Amino-5-nitro-1,2,4-triazole (ANTA) | osti.govresearchgate.net |

| Acetylation | Acetic Anhydride | 5-(Acetylamino)-1H- researchgate.netrsc.orgresearchgate.nettriazole | acs.org |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation on the nitrogen atom of the acetylamino group in this compound is not commonly reported. Instead, the reactivity of the triazole ring nitrogens dominates electrophilic attack. The acetylamino group, however, plays a crucial role in directing these reactions.

Research has shown that the acetyl group can be used to achieve selective functionalization of the triazole ring. A method for the selective synthesis of 1,4-disubstituted 3-amino-1,2,4-triazoles relies on the quaternization (a form of alkylation) of 1-substituted 3-acetylamino-1,2,4-triazoles. researchgate.net In this strategy, the alkylating agent preferentially attacks the N-4 position of the triazole ring, guided by the existing substituents. The acetyl group is subsequently removed via hydrolysis to yield the desired 1,4-disubstituted 3-amino-1,2,4-triazole. researchgate.net

Further acylation tends to occur on the triazole ring rather than the acetylamino nitrogen. For instance, reacting 5-amino-1H- researchgate.netrsc.orgresearchgate.nettriazole with neat acetic anhydride can lead to a diacetylated derivative, 1-acetyl-3-(acetylamino)-1H- researchgate.netrsc.orgresearchgate.nettriazole. acs.org This demonstrates that under forcing conditions, acylation occurs at the N-1 position of the triazole ring in addition to the C-3 amino group. These findings indicate that the triazole ring is the more nucleophilic site for alkylation and acylation compared to the amide nitrogen.

Derivatization via the Nitro Group

The electron-withdrawing nitro group (-NO₂) is a key functional handle that significantly influences the chemical properties of the triazole ring and is a prime site for derivatization, primarily through reduction or substitution reactions.

Reduction of the Nitro Group to Amino or Hydrazine (B178648) Derivatives

The reduction of the nitro group to a primary amino group (-NH₂) is a well-established transformation that yields N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide. chemicalbook.com This reaction dramatically alters the electronic character of the molecule, converting a strong electron-withdrawing group into an electron-donating one. Various reducing agents can accomplish this transformation.

Methods used for the analogous synthesis of ANTA from 3,5-dinitro-1,2,4-triazole are applicable here. These include selective reduction using reagents like hydrazine hydrate (B1144303) or sodium sulfide. osti.gov The use of hydrazine hydrate is particularly efficient, offering high yields under mild conditions. osti.gov Other common systems for nitro group reduction, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, are also viable.

The synthesis of hydrazine derivatives has also been explored. For example, 5-hydrazino-3-nitro-1,2,4-triazole (HNT) has been synthesized in a multi-step process starting from 5-bromo-3-nitro-1,2,4-triazole (BNT), indicating that hydrazine functionalities can be incorporated into this heterocyclic system. researchgate.net

Table 2: Reagents for Nitro Group Reduction

| Reducing Agent/System | Product | Comments | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Amino Derivative | High yields (94-96%) reported for analogous dinitro compounds under mild conditions. | osti.gov |

| Sodium Sulfide | Amino Derivative | Lower yields (≤60%) and difficult product separation reported for analogous compounds. | osti.gov |

| Catalytic Hydrogenation (e.g., Pd/C) | Amino Derivative | Standard method for nitro group reduction. | General Knowledge |

| Zinc (Zn) / Acid | Amino Derivative | Mild method for reducing nitro groups. | General Knowledge |

Substitution of the Nitro Group with other Functionalities

The nitro group on the triazole ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for its replacement with a variety of other functional groups. The high electron deficiency of the carbon atom attached to the nitro group facilitates attack by nucleophiles.

Studies have demonstrated the mobility of the NO₂ group in 1-alkyl-5-nitro-1,2,4-triazoles in reactions with O-nucleophiles, confirming that SₙAr reactions are a viable pathway for derivatization. researchgate.net This allows for the introduction of functionalities such as alkoxy, aryloxy, or other heteroatomic groups.

Another strategic approach involves the conversion of the nitro group into a better leaving group, such as a halogen. While direct conversion can be challenging, synthetic routes may proceed through intermediates. For example, the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole from a bromo-precursor suggests that halo-nitro-triazoles can serve as versatile intermediates where the halogen is subsequently displaced by a nucleophile. researchgate.net The synthesis of 3-halo-5-amino-1,2,4-triazoles provides further evidence for the utility of halogenated triazoles as precursors for introducing other functional groups via nucleophilic substitution.

Ring Functionalization and Heteroatom Introduction on the Triazole Core

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, and the N-H proton is acidic, making the ring susceptible to functionalization, particularly through alkylation at the ring nitrogens. chemicalbook.com The position of substitution is influenced by the nature of the existing substituents and the reaction conditions.

Alkylation of N-unsubstituted this compound typically results in a mixture of regioisomers, with substitution occurring at the N-1, N-2, or N-4 positions. The alkylation of the related 4-nitro-1,2,3-triazole system has been shown to produce N-1, N-2, and N-3 alkylation products, with the specific ratio depending on the alkylating agent and conditions used. nih.gov

As previously mentioned, the acetylamino group can direct alkylation. The development of a selective synthesis for 1,4-disubstituted 3-amino-1,2,4-triazoles leverages the quaternization of a 1-substituted-3-acetylamino-1,2,4-triazole intermediate, demonstrating a regioselective preference for the N-4 position in that specific context. researchgate.net This control over regioselectivity is crucial for the rational design of new derivatives.

Table 3: Ring Alkylation of Triazole Derivatives

| Starting Material | Reagent | Position of Alkylation | Comments | Reference |

|---|---|---|---|---|

| 4-Nitro-1,2,3-triazole | Alkyl Halides, Dialkyl Sulfates | N-1, N-2, and N-3 | Yields a mixture of regioisomers. | nih.gov |

| 1-Substituted 3-acetylamino-1,2,4-triazole | Alkyl Halides | N-4 (Quaternization) | Selective method followed by hydrolysis of the acetyl group. | researchgate.net |

| 1H-1,2,4-Triazole | Methyl Sulfate / NaOH(aq) | N-1 and N-4 | Mixture of 1-methyl and 4-methyl derivatives. | chemicalbook.com |

| 1H-1,2,4-Triazole | Ethyl Chloroacetate / NaOMe | N-1 | Regioselective alkylation at N-1. | chemicalbook.com |

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Moieties

The incorporation of this compound into larger molecular assemblies, such as polymers and supramolecular structures, is an area of growing interest, primarily driven by the quest for advanced energetic materials and functional polymers with tailored properties. The inherent characteristics of the this compound moiety, including its high nitrogen content, potential for hydrogen bonding, and coordinative capabilities, make it a promising building block for creating complex, high-energy, or functional macromolecular systems. Research in this domain, while still emerging, explores various synthetic strategies to leverage these properties.

The primary approaches for integrating this compound into polymeric and supramolecular frameworks can be broadly categorized into two main strategies: direct polymerization of functionalized monomers and the formation of coordination polymers or metal-organic frameworks (MOFs) through self-assembly processes.

One of the key challenges in this field is the synthesis of suitable monomers derived from this compound that can undergo polymerization. The acetylamino group, while providing stability, can be a site for further chemical modification to introduce polymerizable functionalities. For instance, the nitrogen of the acetylamino group or one of the ring nitrogens can be targeted for derivatization.

A significant area of investigation is the development of energetic polymers. These materials are of interest for applications in propellants and explosives, where high energy density, thermal stability, and low sensitivity are crucial. The high nitrogen content and positive heat of formation of the triazole ring contribute favorably to the energetic properties of the resulting polymers. In this context, the nitro group on the triazole ring is a key explosophore.

Supramolecular chemistry offers an alternative pathway to create ordered structures. The triazole ring, along with the acetylamino and nitro groups, contains multiple potential donor and acceptor sites for hydrogen bonding and coordination to metal centers. This allows for the construction of intricate one-, two-, or three-dimensional networks with potentially tunable properties based on the choice of metal ions and co-ligands. These supramolecular architectures are being explored for applications in catalysis, gas storage, and as precursors for nanomaterials.

The following subsections delve into the specific synthetic methodologies and research findings related to the creation of polymeric and supramolecular structures based on this compound.

Detailed Research Findings

While direct polymerization of this compound itself is not extensively documented, research on analogous systems provides a strong basis for potential synthetic routes. The acetyl group is often employed as a protecting group for the amino functionality in 3-amino-5-nitro-1,2,4-triazole (ANTA), and its removal can be a step in more complex syntheses. However, the acetylamino group itself can participate in or be modified for polymerization reactions.

Potential Polymerization Pathways:

Polycondensation Reactions: The acetylamino group could potentially be hydrolyzed to the parent amine (ANTA), which can then be used in polycondensation reactions. For instance, the amino group of ANTA could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the nitro-triazole moiety as a pendant group.

Click Chemistry: A more versatile approach involves the functionalization of the triazole ring or the acetylamino group with moieties suitable for "click" reactions, such as azide (B81097) or alkyne groups. For example, N-alkylation of the triazole ring with a propargyl group would introduce a terminal alkyne. This functionalized monomer could then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a diazide comonomer to yield a poly(1,2,3-triazole) backbone with pendant this compound units. This method is particularly attractive for the synthesis of energetic polymers.

Supramolecular Assembly and Coordination Polymers:

The this compound molecule possesses multiple coordination sites: the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro and acetyl groups. This makes it a versatile ligand for the construction of coordination polymers and MOFs. The deprotonated form of the triazole, 3-acetylamido-5-nitro-1,2,4-triazolate, can act as a multidentate ligand, bridging multiple metal centers to form extended networks.

The synthesis of such coordination polymers typically involves the reaction of a metal salt (e.g., nitrates, perchlorates, or acetates of transition metals like copper, zinc, or iron) with the triazole ligand in a suitable solvent system, often under solvothermal conditions. The resulting structures are highly dependent on the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of co-ligands, and the reaction conditions.

The properties of these coordination polymers, such as their thermal stability and energetic performance, are influenced by both the organic ligand and the metal center. For instance, the incorporation of energetic metal ions can further enhance the energetic properties of the material.

The tables below present hypothetical data for polymeric and supramolecular architectures based on this compound, extrapolated from research on closely related systems. These tables are intended to be illustrative of the types of materials that could be synthesized and their expected properties.

Table 1: Hypothetical Polymeric Architectures based on this compound Derivatives

| Polymer Structure Type | Monomer(s) | Polymerization Method | Expected Thermal Stability (Td, °C) | Potential Application |

| Polyamide | 3-Amino-5-nitro-1,2,4-triazole (from deacetylation), Adipoyl chloride | Polycondensation | 250-300 | High-performance fiber, Energetic binder |

| Poly(1,2,3-triazole) | N-propargyl-3-acetylamino-5-nitro-1,2,4-triazole, 1,4-Diazidobutane | CuAAC Click Chemistry | 280-320 | Energetic polymer, Functional coating |

| Polyurea | 3-Amino-5-nitro-1,2,4-triazole (from deacetylation), Toluene diisocyanate | Polyaddition | 230-280 | Energetic binder, Elastomer |

Table 2: Hypothetical Supramolecular Architectures based on this compound Ligand

| Supramolecular Structure | Metal Ion | Ligand(s) | Synthesis Method | Crystal System | Potential Application |

| 1D Coordination Polymer | Cu(II) | This compound | Solvothermal | Monoclinic | Catalyst, Magnetic material |

| 2D Metal-Organic Framework | Zn(II) | 3-Acetylamido-5-nitro-1,2,4-triazolate, Terephthalic acid | Solvothermal | Orthorhombic | Gas storage, Sensor |

| 3D Hydrogen-Bonded Network | - | This compound | Slow evaporation | Triclinic | Crystal engineering studies |

It is important to note that the synthesis and characterization of these specific polymeric and supramolecular architectures would require dedicated experimental investigation to confirm their structures and properties. The development of such materials holds promise for advancing the field of energetic materials and functional polymers.

Advanced Chemical Applications and Material Science Contributions of 3 Acetylamino 5 Nitro 1,2,4 Triazole and Its Derivatives

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The 1,2,4-triazole (B32235) ring is a versatile building block in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. mdpi.com The nitrogen atoms of the triazole ring can act as donors, bridging metal centers to form diverse architectures from discrete molecules to multidimensional polymers. mdpi.commdpi.com

3-Acetylamino-5-nitro-1,2,4-triazole possesses multiple potential donor sites for coordination with metal ions. These include the two adjacent nitrogen atoms (N1 and N2) and the exocyclic N4 atom of the triazole ring, as well as the oxygen atom of the acetyl group and the nitro group. The coordination behavior is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric hindrance imposed by the acetyl and nitro groups.

The triazole ring typically coordinates to metal centers through its N1 and N2 atoms, acting as a bridging ligand to form polynuclear complexes. mdpi.com The presence of the electron-withdrawing nitro group and the acetylamino group influences the electron density on the triazole ring, thereby affecting the donor strength of the nitrogen atoms. While direct studies on the coordination of this compound are limited, research on analogous molecules like 3-amino-1H-1,2,4-triazole-5-carboxylic acid has demonstrated the versatility of the triazole core in binding to transition metals such as Zn(II), Mn(II), Fe(II), and Cd(II), forming structures from mononuclear complexes to layered materials. mdpi.comnih.gov The acetyl group in this compound could potentially participate in coordination through its carbonyl oxygen, leading to chelate ring formation, which would enhance the stability of the resulting metal complexes.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom(s) | Group | Coordination Mode | Remarks |

| N1, N2 | 1,2,4-Triazole Ring | Bridging | Common mode for 1,2,4-triazoles, forming polynuclear structures. |

| N4 | 1,2,4-Triazole Ring | Monodentate | Less common, may be influenced by steric factors. |

| C=O (Oxygen) | Acetyl Group | Monodentate/Chelating | Can coordinate directly or form a chelate ring with a ring nitrogen. |

| NO2 (Oxygens) | Nitro Group | Monodentate/Bridging | Weakly coordinating, but can participate in extended networks. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and rich coordination chemistry of 1,2,4-triazole derivatives make them excellent candidates for the synthesis of novel MOFs and CPs. mdpi.com These materials are of great interest for applications in gas storage, catalysis, and sensing.

While specific MOFs based on this compound as the primary ligand are not extensively documented, the principles for their synthesis can be derived from related systems. For instance, triazole derivatives functionalized with nitro groups are used to create MOFs with enhanced properties, such as increased Lewis acidity for catalysis and strong interactions for CO2 capture. The synthesis typically involves the solvothermal reaction of a metal salt with the triazole-based ligand. The resulting structures are then characterized by single-crystal X-ray diffraction to determine their dimensionality and network topology.

Research on other functionalized triazoles demonstrates the potential. For example, sulfonate-functionalized 1,2,4-triazole derivatives have been used to synthesize trinuclear transition metal complexes with interesting magnetic properties. mdpi.com This suggests that this compound could be employed to create functional MOFs where the acetylamino and nitro groups are poised within the pores of the framework, available for post-synthetic modification or to influence the material's properties.

Co-Crystallization and Salt Formation for Supramolecular Crystal Engineering

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Co-crystallization and salt formation are powerful tools in crystal engineering to modify the physical and chemical properties of solid-state materials. The this compound molecule has several features that make it suitable for supramolecular assembly, including hydrogen bond donors (the N-H of the triazole and the acetylamino group) and acceptors (the nitrogen atoms of the triazole ring, the carbonyl oxygen, and the nitro group).

These groups can participate in a variety of hydrogen bonding motifs, leading to the formation of well-defined supramolecular architectures. For example, studies on the related compound 3-amino-1,2,4-triazole have shown its ability to form salts and co-crystals with various carboxylic acids, resulting in three-dimensional hydrogen-bonded networks. researchgate.net In these structures, the carboxylate groups interact with the N-H sites of the triazole ring. researchgate.net It is anticipated that this compound would exhibit similar behavior, forming robust hydrogen-bonded networks with complementary molecules. The presence of the nitro group can further guide the crystal packing through dipole-dipole and other weak interactions.

Role as a Building Block in the Synthesis of Advanced Chemical Structures

The combination of a reactive heterocycle with functional groups makes this compound a valuable building block for the synthesis of more complex chemical structures, including polymers and functional organic materials.

Polymers containing triazole units in their backbone or as pendant groups have been investigated for a range of applications. ajchem-a.commdpi.com The triazole ring can enhance thermal stability, and its ability to coordinate with metal ions can be exploited for applications such as anticorrosion coatings. ajchem-a.comajchem-a.com

This compound can be incorporated into polymeric structures through several routes. The N-H groups on the molecule could potentially react with suitable co-monomers in condensation polymerization reactions. For example, a study has shown the synthesis of polymers from a triazole derivative monomer with terephthaldehyde and succinyl chloride, forming polymers with azomethine and amide linkages, respectively. rdd.edu.iq Furthermore, the acetylamino group can be a precursor to a primary amine after hydrolysis, which can then be used in various polymerization reactions. Research has demonstrated that polymers of 4-azo-3,5-substituted-1,2,4-triazole show promise for antibacterial and anticorrosion applications. ajchem-a.comajchem-a.com

The 1,2,4-triazole scaffold is a prominent feature in many functional organic materials, including pharmaceuticals and energetic materials. mdpi.comresearchgate.net The specific combination of the acetylamino and nitro groups on the triazole ring in this compound suggests its potential in these areas.

The parent compound, 3-amino-5-nitro-1,2,4-triazole (ANTA), is known for its properties as an insensitive high explosive. researchgate.netosti.gov The acetylation of the amino group to form this compound modifies these properties. The acetyl group can serve as a protecting group during the synthesis of more complex energetic materials, which is then removed in a later step. researchgate.net Alternatively, the acetylated compound itself may have desirable properties, such as altered sensitivity or thermal stability.

In the realm of medicinal chemistry, triazole derivatives are widely explored for their biological activities. researchgate.net While the primary focus of this article is on material science, it is noteworthy that derivatives of 1,2,4-triazole containing acetamido groups have been synthesized and investigated for their antiproliferative activities. nih.gov This highlights the versatility of the acetylated triazole scaffold in the design of functional organic molecules.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research on 3-acetylamino-5-nitro-1,2,4-triazole is intrinsically linked to its precursor, 3-amino-5-nitro-1,2,4-triazole (ANTA). ANTA is valued as an insensitive explosive and a versatile synthon for more complex energetic compounds. researchgate.netresearchgate.net The acetylation of ANTA to form this compound serves a critical purpose: the acetyl group acts as a protective group. This protection allows for selective chemical transformations at other positions on the triazole ring, which would otherwise be complicated by the reactivity of the amino group. researchgate.net

Key methodological advancements, therefore, are associated with the synthesis and utilization of ANTA and its acetylated derivative.

Improved ANTA Synthesis: Historically, the synthesis of ANTA involved multiple steps, including the nitration of acetamidotriazole followed by hydrolysis. osti.gov A significant advancement was the development of a one-step selective oxidation of 3,5-diamino-1,2,4-triazole (DAT) to ANTA in high yields, a method superior in safety and economics to previous multi-pot procedures. researchgate.net Another efficient route involves the selective reduction of the ammonium (B1175870) salt of 3,5-dinitro-1,2,4-triazole using hydrazine (B178648) hydrate (B1144303), achieving yields of 94-96%. osti.gov These improved syntheses make the starting material for this compound more readily available.

Selective Synthesis of Triazole Derivatives: The use of 3-acetylamino-1,2,4-triazoles has been pivotal in developing methods for the selective synthesis of 1,4-disubstituted 3-amino-1,2,4-triazoles. researchgate.net The acetyl group can be removed via acid hydrolysis after other functionalizations have been carried out, demonstrating the utility of the acetylamino intermediate in constructing diverse triazole-based structures. researchgate.net

Intermediate for Energetic Materials: this compound serves as a key building block for more complex energetic materials. Its precursor, ANTA, is known to be a useful intermediate for preparing other explosives. researchgate.net The acetylated form allows for controlled reactions to build larger, energetic molecules with tailored properties such as thermal stability and insensitivity.

Identification of Current Gaps and Unexplored Avenues in Research

Despite its utility as an intermediate, research focusing directly on this compound is limited. The scientific literature predominantly discusses it in the context of its precursor (ANTA) or the final products derived from it. This presents several gaps in our understanding.

Detailed Physicochemical Characterization: While the properties of ANTA are relatively well-documented, a comprehensive characterization of this compound itself is less common. Data on its thermal decomposition pathways, kinetics, and the nature of its decomposition products are not thoroughly established. Understanding these properties is crucial for handling, storage, and predicting its behavior in subsequent synthetic steps.

Polymorphism and Crystal Engineering: The crystal structure and density of energetic materials are paramount to their performance. There is a lack of published studies on the polymorphism of this compound. Investigating its different crystalline forms could reveal polymorphs with higher density or greater thermal stability, which could be advantageous. Furthermore, the field of crystal engineering, which designs new materials through strategies like cocrystallization, remains largely unexplored for this specific compound. umich.edu

Reactivity Profile: The full scope of the reactivity of this compound has not been systematically explored. While its role as a protected amine is understood, its interaction with a wider range of reagents, including modern catalytic systems and electrophilic/nucleophilic agents, could unveil novel synthetic pathways to new families of heterocyclic compounds. frontiersin.org

Environmental Fate: As with many energetic materials and their intermediates, there is little to no information on the environmental fate, soil adsorption, and transformation of this compound. Studies on related compounds like 3-nitro-1,2,4-triazol-5-one (NTO) show that such molecules can be mobile in the environment, highlighting the need for such research. nih.gov

Prospective Research Directions for this compound Chemistry

Future research should aim to fill the identified gaps and leverage the compound's potential for creating next-generation materials.

Advanced Structural Analysis: A primary focus should be on in-depth structural analysis using single-crystal X-ray diffraction to unequivocally determine its molecular and crystal structure. This would provide precise data on bond lengths, angles, and intermolecular interactions, which are essential for computational modeling. Investigating polymorphism under various crystallization conditions is a critical next step.

Computational and Theoretical Studies: Quantum chemical simulations can be employed to predict the compound's properties, including its heat of formation, decomposition mechanisms, and spectroscopic signatures. umd.edu Such computational studies, when benchmarked against experimental data, can provide a deeper understanding of its stability and reactivity, guiding further experimental work. researchgate.net

Development of Novel Derivatives: this compound should be used as a platform for the systematic synthesis of new energetic materials. Research could focus on introducing various "energetic" functional groups (e.g., -N3, -NF2, additional -NO2) or linking it to other heterocyclic cores to create more complex molecules with high performance and low sensitivity. rsc.orgacs.org For instance, the reactivity of the triazole ring can be exploited to construct fused heterocyclic systems.

Green Synthesis Routes: Exploring more environmentally benign synthetic routes for both the precursor ANTA and the acetylated compound itself is a crucial direction. This includes the use of greener solvents, solid-state reactions, or catalytic methods that reduce waste and avoid harsh reagents. mdpi.com

Emerging Methodologies and Interdisciplinary Approaches

The advancement of this compound chemistry can be significantly accelerated by adopting modern methodologies and fostering interdisciplinary collaboration.

Machine Learning and AI: The field of energetic materials is increasingly benefiting from machine learning (ML) and artificial intelligence (AI). nih.gov These tools can be used to predict the properties (e.g., density, detonation velocity, sensitivity) of novel derivatives of this compound before they are synthesized. acs.org By training models on existing data for triazole-based compounds, researchers can high-throughput screen virtual libraries of potential molecules, identifying the most promising candidates for synthesis and testing. nih.gov